Isobutyl cinnamate
Isobutyl cinnamate
Isobutyl cinnamate can be used as a food flavoring agent and fragrance ingredient.
Isobutyl cinnamate, also known as fema 2193 or labdanol, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Isobutyl cinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isobutyl cinnamate is primarily located in the membrane (predicted from logP). Isobutyl cinnamate has a sweet, balsam, and fruity taste.
Isobutyl cinnamate, also known as fema 2193 or labdanol, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Isobutyl cinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isobutyl cinnamate is primarily located in the membrane (predicted from logP). Isobutyl cinnamate has a sweet, balsam, and fruity taste.
Brand Name:
Vulcanchem
CAS No.:
122-67-8
VCID:
VC20994156
InChI:
InChI=1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+
SMILES:
CC(C)COC(=O)C=CC1=CC=CC=C1
Molecular Formula:
C13H16O2
Molecular Weight:
204.26 g/mol
Isobutyl cinnamate
CAS No.: 122-67-8
Cat. No.: VC20994156
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isobutyl cinnamate can be used as a food flavoring agent and fragrance ingredient. Isobutyl cinnamate, also known as fema 2193 or labdanol, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Isobutyl cinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isobutyl cinnamate is primarily located in the membrane (predicted from logP). Isobutyl cinnamate has a sweet, balsam, and fruity taste. |
|---|---|
| CAS No. | 122-67-8 |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 2-methylpropyl (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+ |
| Standard InChI Key | IQZUZPKOFSOVET-HJWRWDBZSA-N |
| Isomeric SMILES | CC(C)COC(=O)/C=C\C1=CC=CC=C1 |
| SMILES | CC(C)COC(=O)C=CC1=CC=CC=C1 |
| Canonical SMILES | CC(C)COC(=O)C=CC1=CC=CC=C1 |
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